![molecular formula C17H10N4O4 B2380701 4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 862824-94-0](/img/structure/B2380701.png)
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
The compound “4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, and a chromene ring . These structures are often found in various bioactive compounds .
Scientific Research Applications
Biocidal Applications
This compound has been used in the construction of pyridinium/N-chloramine polysiloxane on cellulose for synergistic biocidal application . A new compound, 4-oxo-N-(pyridin-4-yl)pentanamide (OPPA), that contains precursors of both pyridinium and N-chloramine was synthesized via amidation of 4-oxopentanoic acid and 4-aminopyridine . The OPPA on cellulose was transformed into its biocidal counterpart after quaternization of the pyridine to pyridinium and chlorination of the amide N–H to N-chloramine .
Antimicrobial Properties
Pyrimidoquinolines, which are related to the compound , have demonstrated antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Antitumor Properties
Pyrimidoquinolines have also shown antitumor properties . This indicates that the compound could be used in cancer research, particularly in the development of new antitumor drugs.
Antiviral Properties
The antiviral properties of pyrimidoquinolines suggest that the compound could be used in the development of new antiviral drugs.
Anti-inflammatory Properties
The compound could potentially be used in the development of new anti-inflammatory drugs, given the anti-inflammatory properties of pyrimidoquinolines .
Inhibitors of Major Microbial Pathogen Proteins
Diverse quinoline structures, which are related to the compound , are effective inhibitors of major microbial pathogen proteins . This suggests that the compound could be used in the development of new drugs that inhibit microbial pathogen proteins.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have been found to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Mode of Action
It is known that similar compounds, such as quinoline derivatives, inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This leads to rapid bacterial death .
Biochemical Pathways
It is known that similar compounds, such as quinoline derivatives, affect the dna synthesis pathway by promoting cleavage of bacterial dna gyrase and type iv topoisomerase .
Pharmacokinetics
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as quinoline derivatives, lead to rapid bacterial death by inhibiting dna synthesis .
Action Environment
It is known that similar compounds, such as quinoline derivatives, have been found to have good pharmacodynamic and pharmacokinetic properties , suggesting that they may be stable and effective in various environments.
properties
IUPAC Name |
4-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-12-9-14(24-13-4-2-1-3-11(12)13)15(23)19-17-21-20-16(25-17)10-5-7-18-8-6-10/h1-9H,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNFSAAQYKYGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-4H-chromene-2-carboxamide |
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